1-(Iodomethyl)-2-methylbenzene
Description
1-(Iodomethyl)-2-methylbenzene (CAS: N/A; molecular formula: C₈H₉I) is an aromatic compound featuring a methyl group at the ortho position and an iodomethyl (-CH₂I) substituent on the benzene ring. Its molecular weight is 232.06 g/mol, as derived from GC-MS data . The compound is synthesized via NaBH₄/I₂-mediated iodination of 2-methylbenzyl alcohol, yielding a white solid with a melting point of 33–34°C and a 58% reaction yield .
Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.37–7.07 (m, 4H, aromatic protons), 4.43 (s, 2H, CH₂I), 2.33 (s, 3H, CH₃) .
- ¹³C NMR (CDCl₃): δ 137.1 (aromatic C), 5.2 (CH₂I) .
- GC-MS: m/z 232 (M⁺) .
The iodomethyl group enhances electrophilicity, making the compound valuable in cross-coupling reactions and as a precursor for functionalized aromatic intermediates.
Properties
Molecular Formula |
C8H9I |
|---|---|
Molecular Weight |
232.06 g/mol |
IUPAC Name |
1-(iodomethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H9I/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 |
InChI Key |
OMSLLABRPCKBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 1-(Iodomethyl)-2-methylbenzene and Analogues
Substituent Effects on Reactivity and Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (1-(Iodomethyl)-2-nitrobenzene ): The -NO₂ group (electron-withdrawing) increases the electrophilicity of the iodomethyl moiety, facilitating nucleophilic substitutions. This compound undergoes efficient reductive N-heterocyclization in photoredox reactions.
- Methoxy Group (4-Iodo-1-methoxy-2-methylbenzene ) : The -OCH₃ group (electron-donating) reduces electrophilicity but enhances solubility in polar solvents. This derivative is used in liquid crystal synthesis due to its planar aromatic system and stable cyclohexane chair conformation .
Halogen vs. Azide Substituents
¹H NMR Shifts
- CH₂I Resonance: The -CH₂I proton signal appears as a singlet at δ 4.43 in this compound , whereas in 1-(Iodomethyl)-2-nitrobenzene, the electron-withdrawing -NO₂ group deshields adjacent protons, shifting the -CH₂I signal downfield (δ 4.47) .
- Aromatic Protons : Steric hindrance from the ortho-methyl group in this compound splits aromatic signals into multiplets (δ 7.37–7.07) , unlike the simpler splitting in 1-Iodo-2-methylbenzene .
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